Clorazepate, specifically clorazepate dipotassium, is a member of the benzodiazepine class of medications primarily used for its anxiolytic (anxiety-reducing) properties. It is commonly prescribed for the treatment of anxiety disorders, alcohol withdrawal symptoms, and as an adjunct in the management of seizures. Clorazepate acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid, a neurotransmitter that inhibits nerve transmission in the brain, thereby producing a calming effect.
Clorazepate was first synthesized in the 1960s and has since been utilized in various therapeutic applications. It is marketed under several brand names, including Tranxene. The compound is derived from the benzodiazepine structure, which has been extensively studied and developed for pharmacological use.
Clorazepate is classified as a benzodiazepine, a group of drugs that act as central nervous system depressants. Benzodiazepines are characterized by their sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties. Clorazepate is categorized as a long-acting benzodiazepine due to its extended half-life.
The synthesis of clorazepate involves several chemical reactions typically performed in pharmaceutical laboratories. The primary method for synthesizing clorazepate includes the condensation of 2-amino-5-chlorobenzophenone with ethyl chloroacetate followed by cyclization and subsequent potassium salt formation.
The molecular formula for clorazepate dipotassium is CHClNOK, with a molecular weight of 407.97 g/mol. The structure consists of a benzodiazepine core with specific substituents that confer its pharmacological properties.
Clorazepate undergoes various chemical reactions, particularly hydrolysis and oxidation under acidic or basic conditions.
Clorazepate exerts its effects primarily through modulation of gamma-aminobutyric acid receptors in the brain.
Research indicates that clorazepate has a rapid onset of action with peak plasma concentrations occurring within 1 to 2 hours after administration.
Clorazepate is primarily used in clinical settings for:
In addition to these therapeutic uses, clorazepate is also employed in research settings to study its pharmacological effects and potential interactions with other substances within the central nervous system.
Clorazepate (7-chloro-2,3-dihydro-2,2-dihydroxy-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid) is a classical 1,4-benzodiazepine derivative. Its molecular formula is C₁₆H₁₁ClN₂O₃, with a molecular weight of 314.72 g/mol [1] [4]. Structurally, it features:
Table 1: Key Chemical Properties of Clorazepate
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₁ClN₂O₃ |
Molecular Weight | 314.72 g/mol |
Solubility (Free Acid) | Insoluble in water/organic solvents |
Formulation | Dipotassium salt (water-soluble) |
Benzodiazepine Position | 1,4-substituted |
Clorazepate functions as a prodrug with no intrinsic activity. In the acidic gastric environment, it undergoes rapid, pH-dependent decarboxylation to form its principal active metabolite, nordiazepam (N-desmethyldiazepam) [1] [4] [8]. Key metabolic steps include:
Absorption
Distribution
Metabolism
Excretion
Table 2: Pharmacokinetic Parameters of Clorazepate (as Nordiazepam)
Parameter | Value | Conditions |
---|---|---|
Bioavailability | 91% | Oral |
Tmax | 0.5–2 hours | Oral |
Vd | 1.24 L/kg | IV |
Protein Binding | 97–98% | Plasma |
Half-Life (t½) | 40–50 hours (nordiazepam) | Healthy adults |
Clearance | 0.24 mL/min/kg | IV |
Excretion (Urine) | 62–67% | As conjugates/metabolites |
Clorazepate’s metabolites (nordiazepam/oxazepam) exert effects via positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. Key mechanisms include:
Binding Site and Subunit Specificity
Biophysical Effects
Structural Pharmacology
Recent cryo-EM studies reveal:
Table 3: GABAA Receptor Modulation by Clorazepate Metabolites
Parameter | Effect | Significance |
---|---|---|
GABA Binding Affinity | ↑ 160% (diazepam) | Enhanced receptor sensitivity |
Chloride Channel Opening | ↑ Frequency (no change in conductance) | Neuronal hyperpolarization |
EC50 for GABA | Reduced | Potentiation at low GABA concentrations |
Subunit Specificity | α1/α2/α3/α5 + γ2 | Anxiolytic/sedative actions |
Pharmacodynamic Interactions
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0